molecular formula C7H14N2O2 B1501082 Amino[(3R)-piperidin-3-yl]acetic acid CAS No. 747362-37-4

Amino[(3R)-piperidin-3-yl]acetic acid

Cat. No.: B1501082
CAS No.: 747362-37-4
M. Wt: 158.2 g/mol
InChI Key: FHCFEIKJIYXGFM-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino[(3R)-piperidin-3-yl]acetic acid (CAS 747362-37-4) is a chiral small molecule featuring a piperidine ring core, a primary amino group, and an acetic acid functional group, resulting in a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol . This specific (R)-enantiomer is of significant interest in pharmaceutical research and development as a sophisticated building block for the synthesis of more complex molecules. Piperidine scaffolds are prevalent in medicinal chemistry, and the introduction of a defined stereocenter, as in this (R)-configured compound, is crucial for studying structure-activity relationships and for the design of potential enzyme inhibitors . For instance, analogous piperidine-3-yl structures have been utilized in the design of inhibitors for bacterial cysteine proteases like IdeS and have served as key intermediates in the synthesis of active pharmaceutical ingredients . The molecule presents researchers with multiple sites for chemical modification—the amino group, the carboxylic acid, and the secondary amine within the piperidine ring—making it a versatile precursor for constructing peptide mimetics, coordinating metal complexes, or creating targeted chemical libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

747362-37-4

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

(2R)-2-amino-2-[(3R)-piperidin-3-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6-/m1/s1

InChI Key

FHCFEIKJIYXGFM-PHDIDXHHSA-N

SMILES

C1CC(CNC1)C(C(=O)O)N

Isomeric SMILES

C1C[C@H](CNC1)[C@H](C(=O)O)N

Canonical SMILES

C1CC(CNC1)C(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties
Amino[(3R)-piperidin-3-yl]acetic acid C₇H₁₂N₂O₂ Amino group at 3R-piperidine 156.18 Chiral center critical for receptor binding; moderate solubility in polar solvents
2-(Piperidin-3-yl)acetic acid hydrochloride C₈H₁₆ClNO₂ Hydrochloride salt 193.68 Enhanced crystallinity; increased solubility in aqueous media
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid C₁₄H₁₅ClN₂O₃ Chlorobenzoxazolyl group 298.74 Aromaticity enhances π-π stacking; chlorine improves metabolic stability
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]acetic acid C₁₂H₂₀N₂O₃ Acetyl and cyclopropyl groups 242.11 Increased lipophilicity; potential for CNS penetration
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid C₁₃H₁₇NO₄S Phenylsulfonyl group 295.34 Electron-withdrawing group enhances acidity; improved enzymatic resistance

Stereochemical Considerations

The 3R configuration in this compound is crucial for binding to chiral targets, such as the SARS-CoV-2 NSP3 macrodomain, where stereoisomers show divergent inhibitory potencies . In contrast, racemic mixtures of related compounds (e.g., rac-2-[(1R,2R,4S)-2-aminobicyclo[2.2.1]heptan-1-yl]acetic acid hydrochloride) exhibit reduced efficacy .

Preparation Methods

Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

  • Reactants: (R)-2,5-diaminopentanoic acid hydrochloride, acetyl chloride, methanol
  • Procedure:
    • Mix 1 equivalent of (R)-2,5-diaminopentanoic acid hydrochloride with 1.5–2.5 equivalents of acetyl chloride in methanol at 0–15 °C.
    • Heat the reaction mixture between 45–65 °C for completion.
  • Outcome: Formation of (R)-methyl 2,5-diaminopentanoate dihydrochloride.

Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride

  • Reactants: (R)-methyl 2,5-diaminopentanoate dihydrochloride, sodium methoxide in methanol
  • Procedure:
    • Add 1.5–3 equivalents of sodium methoxide to the ester at -10 to 0 °C.
    • Subsequently treat with 1.0–1.5 equivalents of hydrochloric acid in methanol at 0–20 °C.
    • Isolate the (R)-3-aminopiperidin-2-one hydrochloride by filtration.
  • Outcome: Formation of the piperidinone ring system, key intermediate for reduction.

Reduction to (R)-3-Aminopiperidine Dihydrochloride

  • Reactants: (R)-3-aminopiperidin-2-one hydrochloride, lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)
  • Procedure:
    • Add 1.0–2.5 equivalents of LiAlH4 in THF to the piperidinone hydrochloride at 10–45 °C.
    • Heat the mixture between 45–70 °C for reduction.
    • Filter the mixture to isolate (R)-3-aminopiperidine dihydrochloride.
  • Outcome: Stereospecific reduction of the lactam to the aminopiperidine.

Conversion to this compound

  • The (R)-3-aminopiperidine dihydrochloride can be further functionalized to introduce the acetic acid moiety, typically via alkylation or coupling reactions with suitable acetic acid derivatives under controlled conditions to maintain stereochemistry.

Summary Table of Key Preparation Steps

Step Reactants & Conditions Temperature Range (°C) Key Reagents Product Notes
1 (R)-2,5-diaminopentanoic acid hydrochloride + acetyl chloride in MeOH 0 to 15 (mixing), 45 to 65 (heating) Acetyl chloride, methanol (R)-methyl 2,5-diaminopentanoate dihydrochloride Esterification step
2 Sodium methoxide in MeOH + ester from step 1 -10 to 0 (base addition), 0 to 20 (acid addition) Sodium methoxide, HCl, methanol (R)-3-aminopiperidin-2-one hydrochloride Cyclization and isolation by filtration
3 LiAlH4 in THF + piperidinone hydrochloride from step 2 10 to 45 (addition), 45 to 70 (heating) Lithium aluminum hydride, THF (R)-3-aminopiperidine dihydrochloride Reduction of lactam to aminopiperidine
4 Functionalization to introduce acetic acid moiety Variable Acetic acid derivatives This compound Final target compound

Research Findings and Notes

  • The use of lithium aluminum hydride is critical for the selective reduction of the lactam ring without racemization, preserving the (3R)-configuration.
  • Temperature control during esterification and cyclization steps is essential to maximize yield and purity, with low temperatures favoring controlled reaction rates and minimizing side reactions.
  • Isolation of intermediates by filtration rather than distillation helps maintain stereochemical integrity and simplifies purification.
  • Alternative methods involving nucleophilic substitution on chiral triflate esters have been explored for related compounds but are less common for this specific target.

Q & A

Q. What are the key synthetic pathways for Amino[(3R)-piperidin-3-yl]acetic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Functionalization of the piperidine ring : Protecting group strategies (e.g., tert-butoxycarbonyl, acetyl) are employed to ensure regioselectivity during substitution reactions .
  • Introduction of the acetic acid moiety : This is achieved via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with purity validated by HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR . Optimization focuses on solvent choice (e.g., ethanol vs. dichloromethane), temperature (reflux vs. room temperature), and reaction time to maximize yield and enantiomeric purity .

Q. How is the stereochemical configuration of this compound confirmed?

Chiral resolution techniques, such as chiral HPLC or polarimetry, are critical. Absolute configuration is determined via X-ray crystallography or comparison with known stereoisomers using 1^1H NMR coupling constants and NOE experiments . Computational methods (e.g., density functional theory) may also predict preferred conformations .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition studies : Testing against proteases or kinases using fluorogenic substrates and IC50_{50} determination .
  • Receptor binding assays : Radioligand displacement experiments (e.g., 3^3H-labeled antagonists) to assess affinity for GPCRs or ion channels .
  • Cell viability assays : MTT or resazurin-based protocols to screen for cytotoxicity in cancer or normal cell lines .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the synthesis?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and energy .
  • Catalytic systems : Palladium or copper catalysts improve coupling efficiency in Suzuki or Buchwald-Hartwig reactions .
  • Protecting group adjustments : Swapping tert-butoxycarbonyl (Boc) for acetyl groups may reduce steric bulk, improving reactivity .

Q. What experimental approaches resolve contradictions in reported enantiomer activity data?

Discrepancies may arise from impurities or assay variability. Solutions include:

  • Chiral purity validation : Use chiral stationary phase chromatography to ensure >99% enantiomeric excess .
  • Orthogonal assays : Compare results across multiple platforms (e.g., surface plasmon resonance vs. functional cAMP assays) .
  • Crystallographic studies : Co-crystallize the compound with target proteins (e.g., enzymes) to visualize binding modes .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations (AMBER, GROMACS) model binding affinities and stability. Key parameters:

  • Docking scores : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • Binding free energy calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic and electrostatic interactions .
  • Pharmacophore modeling : Identify critical functional groups (e.g., acetic acid moiety for metal coordination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.